2,4-Dichloro-3,5-dimethylaniline
CAS No.:
Cat. No.: VC16566321
Molecular Formula: C8H9Cl2N
Molecular Weight: 190.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9Cl2N |
|---|---|
| Molecular Weight | 190.07 g/mol |
| IUPAC Name | 2,4-dichloro-3,5-dimethylaniline |
| Standard InChI | InChI=1S/C8H9Cl2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 |
| Standard InChI Key | JDFAACGMVGLIQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)Cl)N |
Introduction
Chemical Identity and Structural Properties
2,4-Dichloro-3,5-dimethylaniline belongs to the class of halogenated aromatic amines, with a molecular formula of and a molecular weight of 190.07 g/mol . The substitution pattern on the benzene ring confers distinct electronic and steric properties, influencing its reactivity in synthetic applications.
Molecular Structure
The compound’s structure features a benzene ring with chlorine atoms at the 2 and 4 positions, methyl groups at the 3 and 5 positions, and an amino group at the 1 position. This arrangement enhances electron-withdrawing effects, making the amino group susceptible to electrophilic substitution reactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and methyl groups. For instance, the methyl groups typically resonate as singlets in the -NMR spectrum due to their equivalence, while the chlorine atoms induce deshielding of adjacent protons .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.07 g/mol |
| CAS Number | 175283-44-0 |
| IUPAC Name | 2,4-Dichloro-3,5-dimethylaniline |
Synthesis and Manufacturing
The synthesis of 2,4-Dichloro-3,5-dimethylaniline typically involves chlorination and nitration reactions.
Chlorination of Precursors
Starting from 3,5-dimethylaniline, chlorination is performed using chlorine gas or chlorinating agents like in the presence of Lewis acids such as . Mild reaction conditions (20–40°C) prevent over-chlorination and ensure regioselectivity.
Nitration and Reduction
Nitration of intermediate chlorinated compounds introduces nitro groups, which are subsequently reduced to amines using catalytic hydrogenation or tin(II) chloride. This step is critical for achieving high yields (>85%) of the final product.
Catalytic Enhancements
Recent advancements employ palladium-based catalysts to improve reduction efficiency, reducing reaction times from 12 hours to under 4 hours.
Physicochemical Properties
The compound exhibits moderate solubility in polar organic solvents such as ethanol () and dichloromethane (), but limited solubility in water () due to its hydrophobic aromatic backbone .
Thermal Stability
Differential scanning calorimetry (DSC) studies indicate a decomposition temperature of , making it stable under standard laboratory conditions .
Applications in Industrial Chemistry
2,4-Dichloro-3,5-dimethylaniline is a versatile intermediate in multiple industries:
Dye Manufacturing
The compound’s amino group facilitates coupling reactions with diazonium salts to produce azo dyes. For example, it is used in synthesizing Disperse Red 9, a dye employed in textile processing.
Pharmaceutical Intermediates
In drug development, it serves as a precursor for antihistamines and antifungal agents. Its chlorine substituents enhance binding affinity to biological targets .
| GHS Hazard | Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Tract Irritation | H335 | Use in well-ventilated areas |
Exposure Control
Personal protective equipment (PPE) including nitrile gloves and N95 respirators is mandatory. Storage recommendations include cool (<15°C), dark environments to prevent degradation .
Research and Development Trends
Recent studies focus on optimizing synthetic routes to minimize environmental impact. For instance, photocatalytic chlorination methods using TiO₂ nanoparticles have achieved 90% yields with reduced chlorine waste. Additionally, computational modeling predicts novel derivatives with enhanced bioactivity, opening avenues for anticancer drug discovery .
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